molecular formula C11H15NO2S B057439 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 4506-71-2

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B057439
CAS No.: 4506-71-2
M. Wt: 225.31 g/mol
InChI Key: CDYVTVLXEWMCHU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound with the molecular formula C11H15NO2S. It is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules. The compound features a thiophene ring fused with a benzene ring, which is further substituted with an amino group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a precursor compound, such as a substituted benzylideneamino derivative, using the Gewald synthesis . This method typically involves the reaction of a ketone with a nitrile and elemental sulfur in the presence of a base.

Another method involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a Schiff base, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its versatility in chemical reactions and its wide range of applications in medicinal and industrial chemistry.

Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 4506-71-2) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C11_{11}H15_{15}NO2_2S
  • Molecular Weight : 225.31 g/mol
  • Purity : >98% .

Synthesis

The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of the tetrahydrobenzo[b]thiophene scaffold. This reaction has been optimized to yield compounds with high purity and efficiency .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties:

  • Microtubule Depolymerization : At a concentration of 10 µM, this compound caused significant microtubule depolymerization, which is crucial for its antiproliferative effects against various cancer cell lines .
  • IC50_{50} Values : The compound showed an IC50_{50} of approximately 19 nM in the MDA-MB-435 cancer cell line, indicating potent antiproliferative activity .
  • NCI Cancer Cell Line Panel : Evaluation against the NCI-60 cancer cell line panel revealed a GI50_{50} of ~10 nM across multiple cancer types, outperforming several lead compounds in potency .

Antimicrobial Activity

Studies have also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the amino group at the 2-position and the carboxylate moiety significantly contribute to the compound's biological efficacy .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50_{50} ~19 nM in MDA-MB-435
Microtubule DepolymerizationSignificant at 10 µM
AntimicrobialEffective against multiple strains

Case Studies

  • Anticancer Efficacy : In a comparative study involving various thiophene derivatives, this compound was found to be one of the most potent compounds for both microtubule depolymerization and inhibition of cancer cell proliferation .
  • Microbial Inhibition : A study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited stronger antibacterial activity compared to its parent compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how can its purity be optimized?

The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones with cyanoacetates and sulfur. For example, this compound can be hydrolyzed to its carboxylic acid derivative by refluxing with 2 M NaOH in ethanol (85% yield), followed by acidification with HCl to precipitate the product . Purity optimization involves recrystallization or reverse-phase HPLC using gradients like MeCN:H₂O (30%→100%) . Characterization via ¹H/¹³C NMR, IR, and HRMS is critical for confirming structural integrity.

Q. How is this compound utilized as a precursor for heterocyclic systems in medicinal chemistry?

The amino and ester groups enable diverse functionalization. For instance, reaction with 2-chloroethyl isocyanate in toluene under reflux forms ureido derivatives for glycoconjugate synthesis . Similarly, condensation with aldehydes or active methylene compounds (e.g., diethyl malonate) yields pyrimidine, thiazole, or fused heterocycles, which are evaluated for anticancer activity . These reactions often require inert conditions (dry N₂) and reflux in solvents like CH₂Cl₂ or toluene.

Advanced Research Questions

Q. What methodological challenges arise in synthesizing thienopyrimidine-2,4-diones from this compound, and how can they be addressed?

Attempts to annulate anthranilic esters with N-pyridyl ureas using this compound as a starting amine halted at the urea formation stage, with no traces of the desired thienopyrimidine-2,4-diones . This limitation may stem from steric hindrance or electronic effects of the tetrahydrobenzo[b]thiophene core. Alternative catalysts (e.g., polyphosphoric acid) or microwave-assisted conditions could improve cyclization efficiency.

Q. How do structural modifications of this compound influence its apoptotic activity in breast cancer models?

Derivatives like ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate induce apoptosis in breast cancer cells (MCF-7) via caspase-3 activation and mitochondrial membrane depolarization. In vivo studies in xenograft models show tumor volume reduction by 40–60% at 50 mg/kg doses. Structure-activity relationship (SAR) analyses reveal that electron-withdrawing groups (e.g., cyanoacrylamides) enhance potency by stabilizing ligand-receptor interactions .

Q. What is the mechanistic basis for its antibacterial activity, and how does substituent variation alter efficacy?

Derivatives such as 2-amino-3-acyl-tetrahydrobenzothiophenes disrupt bacterial membrane integrity via pore formation, as evidenced by SYTOX Green uptake assays. Substituents like phenyl or tert-butyl groups at position 6 improve lipophilicity, enhancing Gram-positive (S. aureus) inhibition (MIC = 2–8 µg/mL). Conversely, carboxylic acid derivatives exhibit reduced activity due to poor membrane permeability .

Q. Data Contradictions and Resolution

Q. Why do some studies report high anticancer activity for derivatives while others show limited efficacy?

Discrepancies arise from structural variations and assay conditions. For example, pyridazine derivatives (e.g., compound 6) show IC₅₀ = 1.2 µM against HCT-116 colon cancer cells , whereas thieno[2,3-d]pyrimidines with lauroyl groups exhibit weaker activity (IC₅₀ > 50 µM) . These differences highlight the need for standardized cytotoxicity assays (e.g., MTT vs. ATP-based) and consistent cell line models.

Q. How does the choice of solvent impact the synthesis of metal complexes with this compound?

Complexation with Cu(II), Co(II), or Zn(II) in ethanol yields stable octahedral complexes (confirmed by UV-Vis and ESR), whereas reactions in DMSO lead to ligand displacement due to solvent coordination . Solvent polarity and donor strength must be carefully optimized to preserve the tetrahydrobenzo[b]thiophene scaffold.

Q. Methodological Tables

Table 1. Representative Derivatives and Biological Activities

Derivative ClassKey Structural FeatureBiological Activity (IC₅₀/EC₅₀)Reference
CyanoacrylamidesPyrazole-4-yl substituent0.8 µM (MCF-7)
Thioureido analogsDodecanoylthioureido group12 µg/mL (E. coli)
Pyridazine-fused systemsHydrazone linkage1.2 µM (HCT-116)

Table 2. Optimal Synthesis Conditions

Reaction TypeConditionsYield (%)Purity Method
Hydrolysis to carboxylic acid2 M NaOH, ethanol, 70°C, 6 h85Acid precipitation
Knoevenagel condensationToluene, reflux, N₂ atmosphere72–85Reverse-phase HPLC

Properties

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYVTVLXEWMCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196372
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60196372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4506-71-2
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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Record name 4506-71-2
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Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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